molecular formula C26H26N2O5 B12504220 3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid

3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid

Cat. No.: B12504220
M. Wt: 446.5 g/mol
InChI Key: CYRHHFSCAYXIIS-UHFFFAOYSA-N
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Description

3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a methoxy group and a morpholinyl phenyl imino moiety, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imine bond: This involves the reaction of 4-(morpholin-4-yl)aniline with 2-methoxy-4-formylphenol under acidic conditions to form the imine intermediate.

    Etherification: The imine intermediate is then reacted with 3-bromomethylbenzoic acid in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 3-({2-hydroxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid.

    Reduction: Formation of 3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]amino}methyl]phenoxy}methyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The imine moiety can interact with enzymes or receptors, modulating their activity. The methoxy and morpholinyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Lacks the imine and morpholinyl groups, making it less complex.

    4-(morpholin-4-yl)benzoic acid: Contains the morpholinyl group but lacks the methoxy and imine functionalities.

    2-methoxy-4-formylphenol: Contains the methoxy group but lacks the benzoic acid and morpholinyl functionalities.

Uniqueness

3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid is unique due to its combination of methoxy, imine, and morpholinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

3-[[2-methoxy-4-[(4-morpholin-4-ylphenyl)iminomethyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H26N2O5/c1-31-25-16-19(5-10-24(25)33-18-20-3-2-4-21(15-20)26(29)30)17-27-22-6-8-23(9-7-22)28-11-13-32-14-12-28/h2-10,15-17H,11-14,18H2,1H3,(H,29,30)

InChI Key

CYRHHFSCAYXIIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)N3CCOCC3)OCC4=CC(=CC=C4)C(=O)O

Origin of Product

United States

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